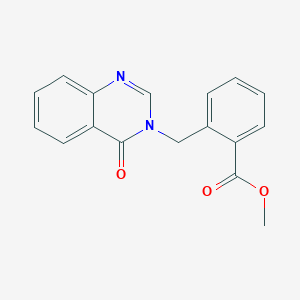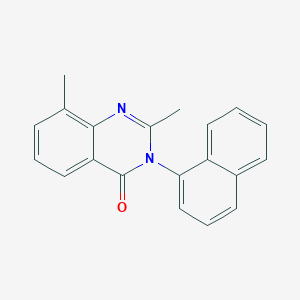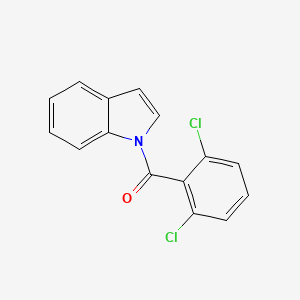
2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline is an organosilicon compound that combines the structural features of tetrahydroisoquinoline and triethoxysilane. This compound is of interest due to its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. The presence of the triethoxysilyl group allows for the formation of strong bonds with silica surfaces, making it useful in the development of hybrid materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the silane group. Common catalysts include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Silane-substituted products with various functional groups.
Aplicaciones Científicas De Investigación
2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with silica surfaces.
Mecanismo De Acción
The mechanism of action of 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets through the triethoxysilyl group. This group can form covalent bonds with silica surfaces, enhancing the stability and functionality of hybrid materials. In biological systems, the tetrahydroisoquinoline moiety may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
2-Triethoxysilylazulene: Similar in structure but contains an azulene moiety instead of tetrahydroisoquinoline.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group instead of tetrahydroisoquinoline.
Uniqueness: 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline and triethoxysilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
659750-06-8 |
|---|---|
Fórmula molecular |
C15H25NO3Si |
Peso molecular |
295.45 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl(triethoxy)silane |
InChI |
InChI=1S/C15H25NO3Si/c1-4-17-20(18-5-2,19-6-3)16-12-11-14-9-7-8-10-15(14)13-16/h7-10H,4-6,11-13H2,1-3H3 |
Clave InChI |
FDQHXUGBTSWDOI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](N1CCC2=CC=CC=C2C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)


![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)



![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)

![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)



![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)
